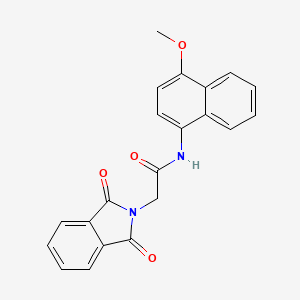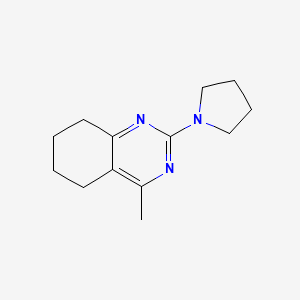![molecular formula C8H16ClNS B2980650 7-Methylsulfanyl-5-azaspiro[3.4]octane;hydrochloride CAS No. 2460754-39-4](/img/structure/B2980650.png)
7-Methylsulfanyl-5-azaspiro[3.4]octane;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylsulfanyl-5-azaspiro[34]octane;hydrochloride is a chemical compound with the molecular formula C8H16ClNS It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylsulfanyl-5-azaspiro[3.4]octane;hydrochloride typically involves the following steps:
Formation of the Spiro Compound: The initial step involves the formation of the spiro structure. This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a methylthiolating agent such as methylthiol or dimethyl disulfide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt. This is typically done by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Methylsulfanyl-5-azaspiro[3.4]octane;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding the parent spiro compound.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or ammonia.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: The parent spiro compound.
Substitution: Various substituted spiro compounds depending on the nucleophile used.
Scientific Research Applications
7-Methylsulfanyl-5-azaspiro[3.4]octane;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Materials Science: The unique spiro structure makes it a candidate for use in the synthesis of novel materials with specific electronic or mechanical properties.
Biological Research: It is used as a tool compound to study the effects of spiro compounds on biological systems, including their interactions with proteins and nucleic acids.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 7-Methylsulfanyl-5-azaspiro[3.4]octane;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The exact pathways depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor or modulator of a particular enzyme involved in a disease pathway.
Comparison with Similar Compounds
Similar Compounds
7-Methylsulfanyl-5-azaspiro[3.4]octane: The parent compound without the hydrochloride salt.
5-Azaspiro[3.4]octane: The spiro compound without the methylsulfanyl group.
7-Methylsulfanyl-5-azaspiro[3.4]octane;hydrobromide: A similar compound with a different halide salt.
Uniqueness
7-Methylsulfanyl-5-azaspiro[3.4]octane;hydrochloride is unique due to its specific combination of a spiro structure and a methylsulfanyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
7-methylsulfanyl-5-azaspiro[3.4]octane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS.ClH/c1-10-7-5-8(9-6-7)3-2-4-8;/h7,9H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFWDNVAHWHYIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2(CCC2)NC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3-phenyl-1,2-oxazol-5-yl)methyl]formamide](/img/structure/B2980567.png)
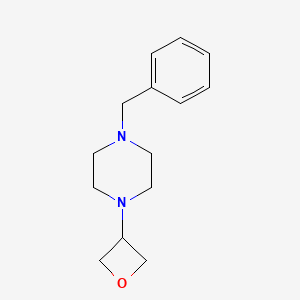
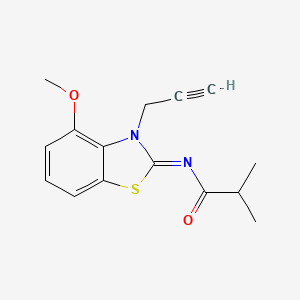
![3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B2980571.png)
![N-cyclohexyl-2-({4-(4-methylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2980573.png)
![1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2980574.png)
![2-(2,4-dichlorophenoxy)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide](/img/structure/B2980575.png)
![Tert-butyl N-[3-(2-azidoethyl)cyclobutyl]carbamate](/img/structure/B2980576.png)
![9-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2980578.png)
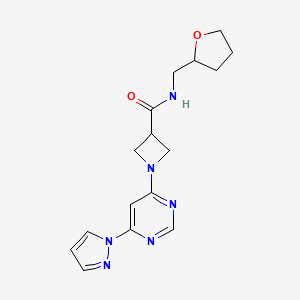
![6-[4-(5-Bromothiophen-2-yl)sulfonylpiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2980582.png)
![(2Z)-2-[(2,5-difluorophenyl)sulfonyl]-3-(dimethylamino)-1-phenylprop-2-en-1-one](/img/structure/B2980586.png)
